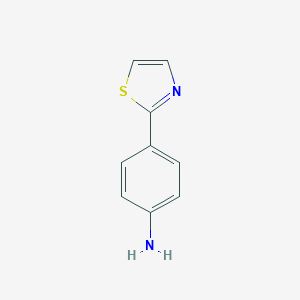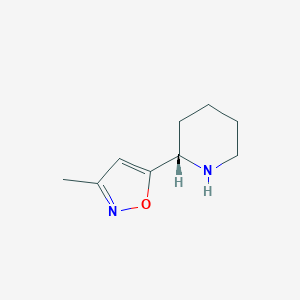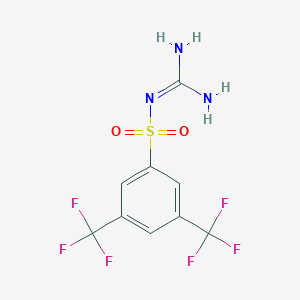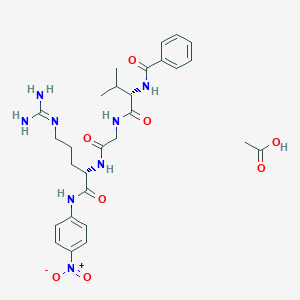
PefachromeTry
Vue d'ensemble
Description
PefachromeTry is a synthetic substrate used in biochemical research to measure the activity of proteases. Proteases are enzymes that break down proteins and are involved in many physiological processes, including digestion, blood clotting, and immune response. PefachromeTry is used to study the structure and function of proteases and their inhibitors, as well as to screen potential drugs that target proteases.
Mécanisme D'action
PefachromeTry is cleaved by proteases at a specific site within the substrate, resulting in the release of the yellow-colored p-nitroaniline dye. The amount of dye released is proportional to the amount of protease activity present in the sample. This allows researchers to measure the activity of proteases in different biological systems and to compare the effects of different protease inhibitors.
Effets Biochimiques Et Physiologiques
PefachromeTry has no direct biochemical or physiological effects on living organisms. It is an inert substrate that is used to measure the activity of proteases in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PefachromeTry is its ease of use and sensitivity. It can be easily measured using a spectrophotometer, and the yellow color of the dye provides a clear visual indication of protease activity. Additionally, PefachromeTry is relatively inexpensive and can be used in high-throughput screening assays.
However, PefachromeTry has some limitations. It is only suitable for measuring the activity of certain types of proteases, and it may not accurately reflect the activity of proteases in vivo. Additionally, PefachromeTry is not suitable for studying the effects of protease inhibitors on cellular processes, as it only measures protease activity in vitro.
Orientations Futures
There are several future directions for research using PefachromeTry. One area of interest is the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. Another area of research is the study of the role of proteases in various physiological processes, such as inflammation and wound healing. Additionally, there is ongoing research into the development of new substrates that can be used to measure the activity of other types of enzymes, such as kinases and phosphatases.
Méthodes De Synthèse
PefachromeTry is synthesized by combining the amino acid tyrosine with the synthetic dye p-nitroaniline. This reaction produces a yellow-colored substrate that can be easily detected and quantified using a spectrophotometer.
Applications De Recherche Scientifique
PefachromeTry is widely used in biochemical research to study the activity of proteases in various biological systems. It is used to screen potential protease inhibitors for their ability to block protease activity, which can lead to the development of new drugs for the treatment of diseases such as cancer, HIV, and Alzheimer's disease.
Propriétés
IUPAC Name |
acetic acid;N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O6.C2H4O2/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;1-2(3)4/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H3,(H,3,4)/t20-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWECNHBSLLUDLK-DTRWSJPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584963 | |
| Record name | Acetic acid--N-benzoyl-L-valylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PefachromeTry | |
CAS RN |
161572-28-7 | |
| Record name | Acetic acid--N-benzoyl-L-valylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)
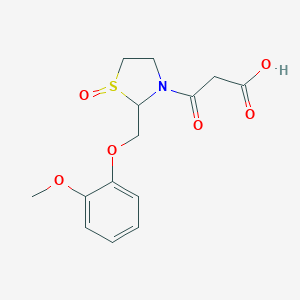
![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)
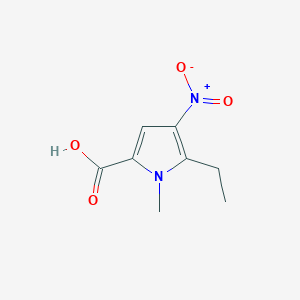
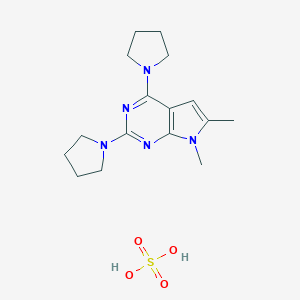
![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)
![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
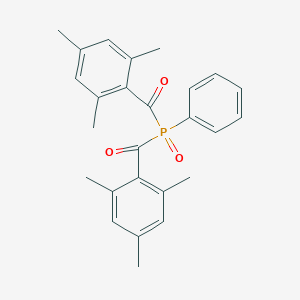
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
